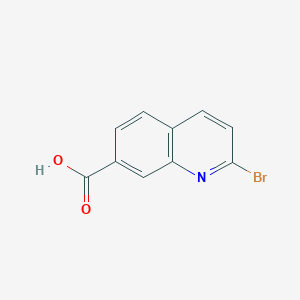

2-Bromoquinoline-7-carboxylic acid

Beschreibung

These compounds are characterized by a quinoline backbone substituted with a bromine atom and a carboxylic acid group at distinct positions. Such derivatives are pivotal in medicinal chemistry, serving as intermediates for synthesizing bioactive molecules, metal chelators, and antimicrobial agents .

Eigenschaften

Molekularformel |

C10H6BrNO2 |

|---|---|

Molekulargewicht |

252.06 g/mol |

IUPAC-Name |

2-bromoquinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) |

InChI-Schlüssel |

DJXPJNYOWIDHEI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 2-Bromchinolin-7-carbonsäure kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Halogen-Metall-Austauschreaktion, bei der ein Bromchinolinderivat mit einem Organolithiumreagenz behandelt wird, gefolgt von einer Carbonylierung, um die Carbonsäuregruppe einzuführen . Ein weiterer Ansatz ist die Friedländer-Synthese, bei der Anilinderivate mit Carbonylverbindungen in Gegenwart saurer oder basischer Katalysatoren kondensiert werden . Industrielle Produktionsverfahren nutzen häufig Übergangsmetall-katalysierte Reaktionen oder grüne Chemie-Protokolle, um die Ausbeute zu verbessern und die Umweltauswirkungen zu reduzieren .

Analyse Chemischer Reaktionen

2-Bromchinolin-7-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie Amine oder Thiole, substituiert werden.

Oxidation und Reduktion: Die Carbonsäuregruppe kann mit geeigneten Reagenzien zu einem Alkohol reduziert oder zu anderen funktionellen Gruppen oxidiert werden.

Cyclisierungsreaktionen: Die Verbindung kann cyclisieren, um zu kondensierten Ringsystemen zu führen, die in der Wirkstoffforschung wertvoll sind.

Häufig verwendete Reagenzien in diesen Reaktionen sind Lithiumdiisopropylamid (LDA), Natriumazid und verschiedene Übergangsmetallkatalysatoren . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Chinoline, Chinolinkarboxamide und kondensierte heterozyklische Verbindungen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-Bromoquinoline-7-carboxylic acid exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study highlighted the synthesis and evaluation of arylated quinoline carboxylic acids, where specific derivatives demonstrated potent inhibitory effects on both replicating and non-replicating strains of M. tuberculosis. Compounds modified at specific positions on the quinoline ring showed enhanced activity, with some achieving minimum inhibitory concentrations (MIC) as low as 1 μM .

1.2 Enzyme Inhibition

The compound has been studied for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to significant therapeutic effects by modulating metabolic pathways involved in drug interactions and efficacy. Additionally, the compound's ability to interact with various biological targets makes it a candidate for further exploration in enzyme inhibition studies.

Drug Design and Development

2.1 Scaffold for Drug Development

This compound serves as a scaffold for designing new drugs targeting various diseases, including cancer and autoimmune disorders. Its structural characteristics allow for modifications that can enhance biological activity and selectivity toward specific targets. For instance, its derivatives have been investigated for their role as immunomodulators and potential treatments for thrombotic conditions by inhibiting blood coagulation factors .

2.2 Case Studies in Cancer Research

Recent studies have explored the synthesis of novel derivatives based on this compound aimed at treating cancer. These derivatives have shown promising results in vitro against cancer cell lines, demonstrating their potential as anti-proliferative agents. The mechanisms of action involve the inhibition of key pathways associated with tumor growth and metastasis .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving bromination and carboxylation reactions on quinoline derivatives. The synthesis routes are crucial for producing high yields while minimizing toxic by-products, making it feasible for large-scale production.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromoquinoline-4-carboxylic acid | Bromine at C-2; Carboxylic group at C-4 | Moderate antimicrobial activity |

| 7-Hydroxyquinoline-4-carboxylic acid | Hydroxyl group at C-7; Carboxylic group at C-4 | Stronger immunomodulatory effects |

| 6-Bromoquinoline-3-carboxylic acid | Bromine at C-6; Carboxylic group at C-3 | Anticancer properties against specific cell lines |

Wirkmechanismus

The mechanism of action of 2-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or bind to receptors, leading to modulation of biological activities . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Positional Isomerism: Bromine at C7 (e.g., 7-Bromoquinoline-4-carboxylic acid) enhances electrophilic aromatic substitution reactivity compared to C5-substituted analogs .

- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 4-Bromoisoquinoline-7-carboxylic acid) exhibit distinct electronic properties due to the fused benzene ring arrangement, influencing binding affinity in medicinal targets .

- Carboxylic Acid Position : COOH at C2 (vs. C4 or C7) alters acidity (pKa ~3.5–4.5) and hydrogen-bonding capacity, impacting solubility and coordination chemistry .

Research Findings and Trends

- Antimicrobial Activity: Bromine at C7 (e.g., 7-Bromoquinoline-4-carboxylic acid) enhances antibacterial potency against Gram-positive bacteria compared to C5-substituted analogs .

- Metal Chelation: Carboxylic acid at C2 (e.g., 7-Bromoquinoline-2-carboxylic acid) shows superior chelation of transition metals (Fe³⁺, Cu²⁺) for catalytic applications .

Q & A

Q. What are the standard synthetic routes for 2-bromoquinoline-7-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of quinoline derivatives. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in chloroform under reflux (60–70°C), followed by carboxylation at the 2-position via Pd-catalyzed carbonylation . Key Variables :

- Solvent choice (e.g., DMF for carboxylation)

- Catalyst (e.g., Pd(OAc)₂ for cross-coupling)

- Temperature control to minimize side reactions (e.g., di-bromination)

Reported yields range from 50–75%, with purity >95% confirmed by HPLC .

Q. How is this compound characterized for identity and purity in academic research?

- Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR: δ 8.5–8.7 ppm for quinoline protons; δ 12.1 ppm for carboxylic acid) .

HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 256.02 for C₁₀H₆BrNO₂) .

Q. What are the common reactivity patterns of the bromine and carboxylic acid groups in this compound?

- Reactivity Profile :

- Bromine : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) to form biaryl derivatives .

- Carboxylic Acid : Forms esters (via Steglich esterification) or amides (using EDC/HOBt), enabling derivatization for biological screening .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific binding?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., antimicrobial enzymes like DNA gyrase) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values to guide synthetic priorities .

- Example: A 2025 study identified methoxy groups at the 4-position as enhancing antibacterial activity by 40% .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Critical Analysis Framework :

Assay Variability : Compare cell lines (e.g., Gram-negative vs. Gram-positive bacteria) and assay conditions (MIC vs. time-kill curves) .

Structural Analogues : Test 7-fluoro and 7-chloro analogues to isolate bromine’s role in activity .

- Example Contradiction : While reports antimicrobial activity (MIC = 2 µg/mL), emphasizes the compound’s non-FDA status and lack of in vivo validation, suggesting further preclinical profiling is needed.

Q. What strategies mitigate side reactions during functionalization of this compound?

- Optimized Protocols :

- Protection of Carboxylic Acid : Use tert-butyl esters to prevent nucleophilic attack during bromine substitution .

- Low-Temperature Bromination : Reduce polybromination by maintaining −20°C during NBS reactions .

- Catalyst Screening : Test Pd vs. Cu catalysts for regioselectivity in cross-coupling .

Key Considerations for Experimental Design

- Scale-Up Challenges : Solubility issues in polar solvents (e.g., DMSO) may require phase-transfer catalysts for gram-scale synthesis .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, as the compound is not FDA-approved .

- Data Reproducibility : Deposit raw NMR/HPLC data in open-access repositories (e.g., PubChem) per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.